molecular formula C8H8F3N B1301044 2-Methyl-3-(trifluoromethyl)aniline CAS No. 54396-44-0

2-Methyl-3-(trifluoromethyl)aniline

Cat. No. B1301044
CAS RN: 54396-44-0
M. Wt: 175.15 g/mol
InChI Key: TWLDBACVSHADLI-UHFFFAOYSA-N
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Patent
US04172095

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the process of Example 2, step B, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH2:13]SC)=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1Cl.NC1C(CSC)=C(C(F)(F)F)C=CC=1Br.NC1C(CSC)=C(C(F)(F)F)C=CC=1I.NC1C(CSC)=C(C(F)(F)F)C=CC=1SC.NC1C(SC)=C(C(F)(F)F)C=CC=1SCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCCCCCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCCCCCCC>>[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1Cl)C(F)(F)F)CSC
Step Two
Name
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1Br)C(F)(F)F)CSC
Step Three
Name
3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1I)C(F)(F)F)CSC
Step Four
Name
3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1SC)C(F)(F)F)CSC
Step Five
Name
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1SCC)C(F)(F)F)SC
Step Six
Name
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1SCCC)C(F)(F)F)CSC
Step Seven
Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1SCCCC)C(F)(F)F)CSC
Step Eight
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1SCCCCCCC)C(F)(F)F)CSC
Step Nine
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1SCCCCCCCC)C(F)(F)F)CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=CC1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.